molecular formula C11H14F3N B14031430 (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine

(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B14031430
M. Wt: 217.23 g/mol
InChI Key: LUPXCEIEJUJKTL-JTQLQIEISA-N
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Description

(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules. The presence of fluorine atoms in organic compounds often imparts unique properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This method is favored due to its high efficiency, good selectivity, and broad substrate scope .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions, utilizing advanced catalytic systems to ensure high yield and purity. The specific conditions and catalysts used can vary, but the goal is to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophilic, electrophilic, and free radical reagents . The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluoromethylation reactions can produce a variety of CF2H- and CH2F-containing compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to increased biological activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is unique due to the presence of both difluoromethyl and fluorophenyl groups, which can impart distinct properties compared to other fluorinated compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

(1S)-1-[4-(difluoromethyl)-2-fluorophenyl]-2-methylpropan-1-amine

InChI

InChI=1S/C11H14F3N/c1-6(2)10(15)8-4-3-7(11(13)14)5-9(8)12/h3-6,10-11H,15H2,1-2H3/t10-/m0/s1

InChI Key

LUPXCEIEJUJKTL-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C1=C(C=C(C=C1)C(F)F)F)N

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)C(F)F)F)N

Origin of Product

United States

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